Methyl 5-fluoro-2-[4-fluoro-2-(methoxycarbonyl)phenyl]benzoate
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Overview
Description
Methyl 5-fluoro-2-[4-fluoro-2-(methoxycarbonyl)phenyl]benzoate: is a fluorinated aromatic compound that belongs to the class of benzoic acid derivatives. This compound features two fluorine atoms and a methoxycarbonyl group, making it a valuable intermediate in organic synthesis and potential candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-2-[4-fluoro-2-(methoxycarbonyl)phenyl]benzoate typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerate various functional groups.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the fluorine atoms or other functional groups.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be used to introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines and alkyl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of hydroxyl groups and other reduced derivatives.
Substitution: Introduction of various functional groups like amino, alkyl, and alkoxy groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in biological studies to investigate the effects of fluorinated compounds on biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties conferred by the fluorine atoms.
Mechanism of Action
The mechanism by which Methyl 5-fluoro-2-[4-fluoro-2-(methoxycarbonyl)phenyl]benzoate exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Methyl 5-fluoro-2-hydroxybenzoate
Methyl 2-fluoro-5-methoxycarbonylphenylboronic acid
Methyl 4-fluoro-2-hydroxybenzoate
Uniqueness: Methyl 5-fluoro-2-[4-fluoro-2-(methoxycarbonyl)phenyl]benzoate is unique due to its specific arrangement of fluorine atoms and methoxycarbonyl group, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 5-fluoro-2-(4-fluoro-2-methoxycarbonylphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2O4/c1-21-15(19)13-7-9(17)3-5-11(13)12-6-4-10(18)8-14(12)16(20)22-2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFPJUHWYOYSET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)C2=C(C=C(C=C2)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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